5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto a phenyl ring.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound produced.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Cellular Pathways: Affecting signaling pathways and gene expression to induce desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-N-(2-chlorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-amino-N-(2-fluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom, in particular, may influence its interactions with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
5-amino-N-(2-bromophenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN6O2/c1-11-6-5-7-12(2)16(11)23-15(27)10-26-18(21)17(24-25-26)19(28)22-14-9-4-3-8-13(14)20/h3-9H,10,21H2,1-2H3,(H,22,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQCQVOXVUFWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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